N-(p-Toluenesulfonyl)-3-pyrroline
Overview
Description
N-(p-Toluenesulfonyl)-3-pyrroline and its derivatives are a class of compounds that have been extensively studied due to their utility in organic synthesis and potential applications in medicinal chemistry. These compounds are characterized by the presence of a tosyl group attached to a pyrroline or pyrrole ring, which can serve as a protective group or a synthetic handle for further chemical transformations .
Synthesis Analysis
The synthesis of N-(p-toluenesulfonyl)-3-pyrroline derivatives involves various strategies. One approach includes the aminomethylation of N-(p-toluenesulfonylmethyl)-p-toluenesulfonamide to form N-tosyl-aminomethylated compounds, which can be further converted into N-tosylpyrroles with acid catalysts . Another method involves the cyclopalladation of hydrazones derived from N-(p-toluenesulfonyl)-3-acetylpyrrole, leading to the formation of metal complexes . Additionally, the bromination of pyrrole followed by tosylation has been used to prepare stable derivatives like 2-bromo-N-(p-toluenesulfonyl)pyrrole, which are excellent substrates for Suzuki coupling reactions . Furthermore, N-p-toluenesulfonylpyrroles have been synthesized from 1,3-dienes through [4+2]-cycloaddition and subsequent conversion to pyrroles .
Molecular Structure Analysis
The molecular structure of N-(p-toluenesulfonyl)-3-pyrroline derivatives has been elucidated using various spectroscopic techniques, including NMR, UV-Vis, IR, and mass spectrometry. X-ray diffraction analysis has provided detailed insights into the crystal structures of these compounds, revealing their coordination modes and bonding arrangements in metal complexes . The structural studies have shown that these derivatives can act as bidentate ligands, coordinating through the sulfonylimine nitrogen and the pyrrole nitrogen .
Chemical Reactions Analysis
N-(p-toluenesulfonyl)-3-pyrroline derivatives participate in a variety of chemical reactions. They have been used as intermediates in the synthesis of pyrrole compounds through condensation with α,β-unsaturated carbonyl compounds . Lewis acid-catalyzed cyanation of pyrroles using N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) has been reported to afford 2-cyanopyrroles with excellent regioselectivity . Additionally, these derivatives have been involved in rearrangement reactions, such as the conversion of azetidines into pyrrolidines under Lewis acid conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(p-toluenesulfonyl)-3-pyrroline derivatives are influenced by the presence of the tosyl group. These compounds generally exhibit good stability and can be stored indefinitely at ambient temperature . Their stability and reactivity make them suitable for use in various organic transformations. The tosyl group also enhances the solubility of these compounds in organic solvents, which is beneficial for their application in synthesis .
Scientific Research Applications
Derivative Synthesis
N-(p-Toluenesulfonyl)-3-pyrroline and its derivatives have been explored for their potential in chemical synthesis. For instance, a study demonstrated the preparation of 2-bromo-N-(p-toluenesulfonyl)pyrrole, a stable crystalline derivative of 2-bromopyrrole, which is an excellent substrate for Suzuki coupling with arylboronic acids (Knight, Huffman, & Isherwood, 2003).
Catalysis and Synthesis
The compound also finds use in catalytic processes. An active Nb complex, used as a catalyst in the ring-closing metathesis reaction of N,N-diallyl-p-toluenesulfonamide, efficiently produces the corresponding 3-pyrroline derivative (Fuji et al., 2018).
Reactions and Molecular Transformations
Various molecular transformations utilizing derivatives of N-(p-Toluenesulfonyl)-3-pyrroline have been studied. This includes the rearrangement of N-p-toluenesulfonyl 2-tert-butyldiphenylsilylmethyl-substituted azetidines into pyrrolidines under Lewis acid conditions (Narhe, Sriramurthy, & Yadav, 2012).
Spiro Compound Synthesis
The synthesis of functionalized spiro[indoline-3,5′-pyrroline]-2,2′-diones via three-component reactions of arylamines, acetylenedicarboxylates, and isatins has been explored, showcasing the compound's versatility in organic synthesis (Han, Wu, Sun, & Yan, 2012).
Pyrrole Derivative Synthesis
The compound's derivatives have been used in the synthesis of other complex structures, like the synthesis of 3-octanoylpyrrole, where N-tolylsulfonylpyrrole reacted with caprylyl chloride in the presence of AlCl3 (Zhan Zhi-gang, 2004).
Gold Catalysis
N-(p-Toluenesulfonyl)-3-pyrroline derivatives have been used in gold(III) chloride-catalyzed cycloisomerization of alpha-aminoallenes to 3-pyrrolines, a process important in the synthesis of functionalized pyrrolines and other natural products (Morita & Krause, 2004).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(4-methylphenyl)sulfonyl-2,5-dihydropyrrole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2S/c1-10-4-6-11(7-5-10)15(13,14)12-8-2-3-9-12/h2-7H,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNYMIBRUQCUASP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC=CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00456644 | |
Record name | N-(p-Toluenesulfonyl)-3-pyrroline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00456644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(p-Toluenesulfonyl)-3-pyrroline | |
CAS RN |
16851-72-2 | |
Record name | N-Tosyl-2,5-dihydropyrrole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16851-72-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(p-Toluenesulfonyl)-3-pyrroline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00456644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Pyrrole, 2,5-dihydro-1-[(4-methylphenyl)sulfonyl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-(p-Toluenesulfonyl)-3-pyrroline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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